(+)-1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol
Description
(+)-1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol (CAS: 86436-19-3) is a chiral diacetylenic diol with the molecular formula C₃₀H₂₀Cl₂O₂ and a molecular weight of 483.38 g/mol . Its structure features two phenyl and two 2-chlorophenyl groups symmetrically attached to a central 2,4-hexadiyne-1,6-diol backbone, with stereochemical configuration (1R,6R) . This compound is notable for its role as a supramolecular host in enantioselective photochemical reactions, particularly the photodimerization of coumarins .
The hydroxyl groups in the diol form hydrogen bonds with guest molecules like coumarin, preorganizing them at an optimal distance (~3.8 Å between double bonds) for [2+2] cycloaddition . X-ray crystallography confirms this arrangement, enabling near-quantitative yields of syn–head–head photodimers under UV irradiation . Its chirality and substituent geometry differentiate it from structurally related diacetylenic diols, making it a critical tool in stereoselective synthesis.
Properties
Molecular Formula |
C30H20Cl2O2 |
|---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
(1S,6S)-1,6-bis(2-chlorophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol |
InChI |
InChI=1S/C30H20Cl2O2/c31-27-19-9-7-17-25(27)29(33,23-13-3-1-4-14-23)21-11-12-22-30(34,24-15-5-2-6-16-24)26-18-8-10-20-28(26)32/h1-10,13-20,33-34H/t29-,30-/m1/s1 |
InChI Key |
CJETXAUUVYDHTN-LOYHVIPDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@](C#CC#C[C@@](C2=CC=CC=C2)(C3=CC=CC=C3Cl)O)(C4=CC=CC=C4Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O)(C4=CC=CC=C4Cl)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of (+)-1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol typically involves multiple steps, starting with the preparation of the hexadiyne backbone. This can be achieved through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent yield and purity.
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The terminal 1,6-diol groups participate in oxidation and protection/deprotection reactions:
Chlorophenyl Substitution Reactions
The 2-chlorophenyl groups undergo nucleophilic aromatic substitution (NAS) and coupling reactions:
Diyne Backbone Reactivity
The 2,4-hexadiyne unit enables cycloaddition and hydrogenation pathways:
Acid/Base-Mediated Rearrangements
The compound undergoes pH-dependent structural changes:
Comparative Reactivity Table
Key differences between this compound and structural analogs:
| Compound | Reactivity with CrO₃ | NAS Efficiency (NH₃) | Diyne Hydrogenation Rate |
|---|---|---|---|
| (+)-1,6-Bis(2-chlorophenyl)-... | Moderate (diketone) | High (80% yield) | Slow (24h, 40% conversion) |
| 1,6-Diphenyl-1,6-hexadiyne-3,4-diol | Rapid (over-oxidation) | N/A (no Cl) | Fast (2h, 95% conversion) |
| 1,6-Bis(4-chlorophenyl)-... | Moderate (diketone) | Low (20% yield) | Moderate (12h, 60% conversion) |
Mechanistic Insights
-
Steric Effects : The 2-chlorophenyl groups hinder nucleophilic attack at meta positions, favoring para-substitution .
-
Electronic Effects : Electron-withdrawing Cl atoms activate the diyne for cycloaddition but deactivate aromatic rings toward electrophilic substitution .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing transition states .
Scientific Research Applications
(+)-1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials with unique electronic or optical properties.
Biology: This compound can be used in the study of enzyme interactions and inhibition, providing insights into biochemical pathways and potential therapeutic targets.
Medicine: Research into its potential as a pharmaceutical intermediate has shown promise in the development of new drugs with anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings with enhanced durability and performance.
Mechanism of Action
The mechanism of action of (+)-1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific pathway involved. For example, its interaction with certain enzymes may result in the inhibition of inflammatory processes or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The photochemical and structural properties of (+)-1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol (hereafter Compound 21 ) are best understood in comparison with analogous diacetylenic diols. Key comparisons are summarized below:
Table 1: Comparison of Diacetylenic Diols in Coumarin Photodimerization
Structural and Functional Differences
Substituent Effects :
- Compound 21 ’s 2-chlorophenyl groups enhance hydrogen-bonding interactions with coumarin’s carbonyl oxygen, ensuring precise alignment for syn-dimer formation . In contrast, Compound 22 ’s 2,4-dimethylphenyl substituents introduce steric bulk, favoring anti-dimer geometry despite similar chirality .
- The achiral Compound 20 (1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol) lacks halogen substituents, resulting in insufficient guest orientation and photochemical inactivity .
Chirality and Reactivity :
The (1R,6R) configuration of Compound 21 enables enantioselective photodimerization, a feature absent in achiral hosts like Compound 20 .
Comparison with Non-Diol Diacetylenes
- 1,6-Bis(diethylamino)hexa-2,4-diyne (Compound 1) : This amino-substituted diacetylene lacks hydroxyl groups, rendering it unsuitable for host-guest chemistry. Instead, it serves as a precursor for ionic liquids after quaternization .
2,4-Hexadiyne-1,6-diol :
The parent diol (without aromatic substituents) is a precursor for derivatives like Compound 21 . Its synthesis via oxidative dimerization of propargyl alcohol requires careful phase separation to avoid precipitation .
Stability and Handling
- Compound 21’s stability is influenced by its diol and diyne groups. Derivatives of 2,4-hexadiyne-1,6-diol (e.g., chloroformates) are known to decompose exothermally in polar solvents like DMF, necessitating low-temperature handling . The chlorophenyl groups in Compound 21 likely enhance stability compared to more reactive analogs.
Biological Activity
(+)-1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol (CAS No. 86436-19-3) is a synthetic organic compound notable for its complex structure and potential biological activities. The compound features a hexadiyne backbone with multiple aromatic substituents, which may contribute to its reactivity and interactions in biological systems. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C30H20Cl2O2. Its structure can be characterized by the presence of two chlorinated phenyl groups and two diphenyl moieties linked through a hexadiyne chain. This configuration is expected to influence its solubility, stability, and interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Antitumor Activity
Studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of hexadiynes have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Preliminary studies suggest that this compound may also possess similar antitumor effects.
Antimicrobial Properties
Research indicates that compounds with multiple aromatic rings often display antimicrobial activity. The presence of chlorinated phenyl groups enhances this activity by increasing the lipophilicity and membrane permeability of the compounds. In vitro studies are needed to evaluate the specific antimicrobial spectrum of this compound.
Enzyme Inhibition
The compound's structural characteristics suggest potential inhibitory effects on various enzymes involved in metabolic pathways. For example, similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes and other key metabolic enzymes. Investigations into the enzyme inhibition profile of this compound could provide insights into its therapeutic applications.
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study conducted on related hexadiyne compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to cell death. Future studies are warranted to confirm if this compound exhibits similar effects.
Case Study 2: Enzyme Inhibition
Research on structurally similar compounds has shown that they can act as competitive inhibitors for COX enzymes. Investigating the inhibitory kinetics of this compound against these enzymes could reveal its potential as an anti-inflammatory agent.
Q & A
What are the standard synthetic routes for (+)-1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol, and what challenges arise in purification?
Basic Synthesis : The compound is typically synthesized via oxidative coupling of propargyl alcohol using the Glaser method, which employs copper(I) chloride and ammonium chloride in aqueous ammonia. This method avoids hazardous diacetylene handling but often results in product precipitation due to low solubility, complicating purification .
Advanced Challenge : A novel approach uses butanol to maintain solubility during synthesis, followed by electrodialysis to separate the product from catalyst salts. This method achieves >99% purity by recycling the aqueous catalyst phase, addressing environmental and scalability concerns .
How is the stereochemical configuration of this compound resolved, and what analytical methods validate its absolute configuration?
Basic Characterization : X-ray crystallography and NMR are primary tools. The compound’s rigid diyne backbone and chiral centers make it a resolving agent for sulfoxides and amines via host-guest complexation .
Advanced Method : Optically active ¹H NMR analysis, using chiral shift reagents like binaphthol derivatives, enables enantiomeric excess determination. For example, crystalline inclusion complexes with tropolone ethers yield >90% enantiomeric excess in photoreaction products .
What methodologies address solubility limitations during synthesis, and how do they impact reaction efficiency?
Basic Issue : Traditional aqueous synthesis leads to precipitation, requiring costly filtration.
Advanced Solution : Adding butanol creates a biphasic system, dissolving the product and enabling phase separation. Post-reaction electrodialysis desalinates the butanol phase, achieving 20 wt.% product yield while recycling catalyst salts .
How does this compound contribute to nonlinear optical (NLO) materials, and what experimental parameters optimize its performance?
Advanced Application : As a monomer for polydiacetylene (PTS), it forms single-crystal polymers with ultrafast nonlinearities (n² = 2.4 × 10⁻¹² cm²/W at 1600 nm). Polarized light parallel to the polymer chain axis maximizes NLO response due to conjugated π-electron alignment .
Methodology : Crystal growth via solvent evaporation or thermal polymerization between substrates ensures anisotropic optical properties. Characterization requires polarized UV-Vis and Z-scan techniques .
How are contradictions in stereochemical data resolved when using this compound as a chiral auxiliary?
Advanced Analysis : Discrepancies in enantioselectivity arise from solvent polarity and crystallization kinetics. For example, tropolone ether complexes exhibit 72–91% enantiomeric excess in photoreactions, validated by circular dichroism and HPLC with chiral columns .
What strategies monitor polymerization efficiency in polydiacetylene films derived from this compound?
Advanced Technique : Solid-state polymerization is tracked via UV-Vis spectroscopy (absorption peak at 630 nm for PTS) and X-ray diffraction. Conversion rates depend on monomer crystal packing and thermal/radiation initiation .
How are environmental risks mitigated in large-scale synthesis?
Advanced Methodology : Electrodialysis reduces salt waste by >90%, with butanol/propargyl alcohol recycling minimizing solvent disposal. Catalyst recovery loops (e.g., CuCl/NH₄Cl) align with green chemistry principles .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
